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Compound of Interest

Compound Name: KAT681

Cat. No.: B10862205

An In-depth Technical Guide to Selective KAT6A/B Inhibitors: Focus on WM-8014 and CTx-648
(PF-9363)

Introduction

Lysine acetyltransferases (KATs) are a family of enzymes crucial for regulating chromatin
structure and gene expression through the acetylation of histone and non-histone proteins.
Among them, KAT6A (also known as MOZ or MYST3) and its paralog KAT6B (MORF or
MYST4) have emerged as significant targets in oncology. Dysregulation of KAT6A/B activity is
implicated in various cancers, including breast cancer and acute myeloid leukemia (AML),
making their selective inhibition a promising therapeutic strategy.[1][2][3] This technical guide
provides a comprehensive overview of two pioneering selective KAT6A/B inhibitors, WM-8014
and CTx-648 (PF-9363), detailing their biochemical and cellular activity, mechanisms of action,
and the experimental methodologies used for their characterization.

Core Compounds

WM-8014 is a potent and selective inhibitor of both KAT6A and KAT6B.[4] It acts as a
reversible competitor of acetyl coenzyme A (Ac-CoA), binding to the Ac-CoA binding site of the
enzymes.[1][5] This inhibition leads to a reduction in histone acetylation, ultimately inducing cell
cycle arrest and senescence in cancer cells.[1]

CTx-648 (PF-9363) is another first-in-class, potent, and highly selective KAT6A/B inhibitor with
oral bioavailability.[6][7][8] It has demonstrated significant anti-tumor activity, particularly in
preclinical models of estrogen receptor-positive (ER+) breast cancer, including those resistant
to endocrine therapies.[7][8]
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Quantitative Data

The following tables summarize the key quantitative data for WM-8014 and CTx-648, providing
a comparative view of their potency and selectivity.

Table 1: In Vitro Potency of Selective KAT6A/B Inhibitors

Compound Target IC50 (nM) Kd (nM)
WM-8014 KAT6A 8[4] 5[9]
KAT6B 28[4]

CTx-648 (PF-9363) ZR75-1 cells 0.3[6]

T47D cells 0.9[6]

Table 2: Selectivity Profile of WM-8014

Enzyme IC50 (nM) Selectivity over KAT6A
KAT7 342[9] >42-fold

KAT5 224[9] >28-fold

KAT8 No significant activity[4]

KAT2A/2B No significant activity[4]

KAT3A/B No significant activity[4]

Mechanism of Action

Both WM-8014 and CTx-648 function by inhibiting the enzymatic activity of KAT6A and KAT6B.
This leads to a reduction in the acetylation of key histone residues, most notably H3K23.[6][7]
[8] The hypoacetylation of histones results in a more condensed chromatin state, leading to the
transcriptional repression of genes involved in cell cycle progression and oncogenesis.[1][7]

A primary consequence of KAT6A/B inhibition is the induction of cellular senescence, a state of
irreversible cell cycle arrest, without causing DNA damage.[1][9] This is accompanied by the

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.rndsystems.com/products/wm-8014_6693
https://www.probechem.com/products_WM-8014.html
https://www.rndsystems.com/products/wm-8014_6693
https://www.medchemexpress.com/pf-9363.html
https://www.medchemexpress.com/pf-9363.html
https://www.probechem.com/products_WM-8014.html
https://www.probechem.com/products_WM-8014.html
https://www.rndsystems.com/products/wm-8014_6693
https://www.rndsystems.com/products/wm-8014_6693
https://www.rndsystems.com/products/wm-8014_6693
https://www.medchemexpress.com/pf-9363.html
https://publications.csiro.au/publications/#publication/PIcsiro:EP2023-3004/RI16/RT41
https://pubmed.ncbi.nlm.nih.gov/37557181/
https://aacrjournals.org/cancerdiscovery/article/8/9/1061/10245/A-KAT6A-B-Inhibitor-Induces-Senescence-to-Suppress
https://publications.csiro.au/publications/#publication/PIcsiro:EP2023-3004/RI16/RT41
https://aacrjournals.org/cancerdiscovery/article/8/9/1061/10245/A-KAT6A-B-Inhibitor-Induces-Senescence-to-Suppress
https://www.probechem.com/products_WM-8014.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

upregulation of cell cycle inhibitors such as CDKN2A and CDKN1A.[1][9] In the context of ER+
breast cancer, CTx-648 has been shown to downregulate genes involved in the estrogen
receptor (ESR1) pathway, cell cycle, and stem cell pathways.[6][7][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of selective KAT6A/B inhibitors and a
typical experimental workflow for their characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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